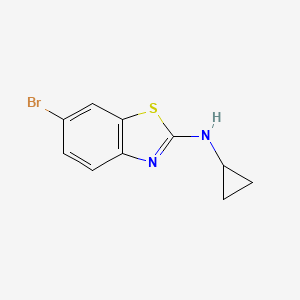
6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine
Übersicht
Beschreibung
6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C10H9BrN2S and its molecular weight is 269.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
6-Bromo-N-cyclopropyl-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antitumor agent. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The compound has a molecular formula of C₁₃H₁₂BrN₃S and a molecular weight of approximately 273.15 g/mol. It belongs to the class of benzothiazole derivatives, which are known for their pharmacological properties. The synthesis typically involves several steps that may vary depending on laboratory conditions. Notably, it can be synthesized from 6-bromobenzo[d]thiazole through various organic reactions that introduce the cyclopropyl group and amine functionalities.
Antitumor Properties
Research indicates that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting key cellular pathways involved in tumor growth. For instance, studies suggest that this compound can effectively target pathways associated with cell survival and proliferation, making it a candidate for further investigation in cancer therapies .
The mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific enzymes and receptors involved in cancer progression. Interaction studies have demonstrated that the compound can modulate various biomolecular targets, leading to altered signaling pathways that favor apoptosis over survival .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-bromobenzothiazole | Lacks cyclopropyl group | Exhibits different biological activity profiles |
| 6-Chloro-N-cyclopropyl-1,3-benzothiazole | Chlorine instead of bromine | May show varied reactivity due to chlorine's properties |
| 4-Methyl-N-cyclopropylbenzothiazole | Different substitution pattern | Potentially different pharmacokinetic properties |
This table highlights how variations in structure can influence biological activity and pharmacological profiles.
Case Studies and Research Findings
Several studies have documented the biological activity of this compound:
- Antitumor Activity : In vitro evaluations showed that the compound significantly reduced cell viability in cancer cell lines such as MCF-7 (breast cancer) and U937 (leukemia) with IC₅₀ values in the micromolar range .
- Mechanistic Studies : Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis in treated cells compared to controls. This suggests a potential role as an apoptosis inducer in cancer therapy .
- Comparative Efficacy : When compared to standard chemotherapeutic agents like doxorubicin, this compound exhibited comparable or enhanced cytotoxic effects against certain cancer cell lines.
Eigenschaften
IUPAC Name |
6-bromo-N-cyclopropyl-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2S/c11-6-1-4-8-9(5-6)14-10(13-8)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGKHROVUGTTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC3=C(S2)C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















